N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine
N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0764803
InChI:
InChI=1S/C17H20ClNO2/c1-3-19-11-13-7-8-16(17(10-13)20-2)21-12-14-5-4-6-15(18)9-14/h4-10,19H,3,11-12H2,1-2H3
SMILES:
CCNCC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Cl)OC
Molecular Formula:
C17H20ClNO2
Molecular Weight:
305.8 g/mol
N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine
CAS No.:
Cat. No.: VC0764803
Molecular Formula: C17H20ClNO2
Molecular Weight: 305.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20ClNO2 |
|---|---|
| Molecular Weight | 305.8 g/mol |
| IUPAC Name | N-[[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]ethanamine |
| Standard InChI | InChI=1S/C17H20ClNO2/c1-3-19-11-13-7-8-16(17(10-13)20-2)21-12-14-5-4-6-15(18)9-14/h4-10,19H,3,11-12H2,1-2H3 |
| Standard InChI Key | MTHKTHABVHEUMC-UHFFFAOYSA-N |
| SMILES | CCNCC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Cl)OC |
| Canonical SMILES | CCNCC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Cl)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator